molecular formula C21H20ClN3O2S B2873444 2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide CAS No. 899758-87-3

2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide

Cat. No.: B2873444
CAS No.: 899758-87-3
M. Wt: 413.92
InChI Key: WOOQNWVUGNIQFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenethylacetamide is a potent and selective allosteric inhibitor of the Src Homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a central node in the RAS/MAPK signaling cascade , which is a critical pathway driving cell proliferation and survival, and its dysregulation is implicated in a wide range of cancers, particularly those driven by receptor tyrosine kinases (RTKs). This compound exerts its effect by stabilizing SHP2 in an auto-inhibited conformation, thereby preventing its role in signal transduction from upstream oncoproteins to downstream effectors like RAS. Its primary research value lies in investigating resistance mechanisms to targeted therapies, such as BRAF and MEK inhibitors , where SHP2-mediated reactivation of the MAPK pathway can limit treatment efficacy. Consequently, it is a key tool compound for exploring combination therapy strategies in preclinical oncology models, especially for RTK-driven and KRAS-mutant cancers , offering a promising approach to overcome adaptive resistance and improve therapeutic outcomes.

Properties

IUPAC Name

2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2S/c1-15-7-8-17(13-18(15)22)25-12-11-24-20(21(25)27)28-14-19(26)23-10-9-16-5-3-2-4-6-16/h2-8,11-13H,9-10,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOQNWVUGNIQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NCCC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Heterocycles

2.1.1. Pyridine-Based Analogues The compound N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () replaces the dihydropyrazine core with a pyridine ring. Key differences include:

  • Pyridine vs. Dihydropyrazine : The pyridine ring lacks the 3-oxo group and reduced nitrogen environment, reducing hydrogen-bonding capacity.

2.1.2. Quinazolinone Derivatives N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide () features a quinazolinone core fused to a thioxothiazolidinone. Key contrasts:

  • Quinazolinone vs. Dihydropyrazine: The fused bicyclic system in the quinazolinone derivative introduces planar rigidity, whereas the dihydropyrazine’s partial saturation allows conformational flexibility.
  • Functional Groups: The thioxothiazolidinone moiety adds sulfur-based redox activity absent in the target compound .

Thioacetamide-Containing Compounds

2.2.1. Praziquantel Intermediate The synthesis of 2-(benzylamino)-N-phenethylacetamide () shares the N-phenethylacetamide group with the target compound but lacks the dihydropyrazine-thioether system. The phenethyl group’s role in enhancing membrane permeability is common to both, but the absence of a heterocyclic core limits comparative bioactivity .

2.2.2. Chromen-2-yl Derivatives 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () includes a 4-oxo chromen-2-yl group but diverges significantly with pyrazolopyrimidine and sulfonamide groups. The fluorophenyl substituents increase electronegativity, contrasting with the chloro-methylphenyl group’s steric and electronic effects .

Metal-Coordinated Analogues

The trans-chlorido[6-chloro-4-(4-methoxy-benzyl)-3-oxo-3,4-dihydropyrazin-2-yl]bis(triphenylphosphine)palladium complex () shares the 3-oxo dihydropyrazine core but incorporates palladium coordination. Key differences:

  • Metal Coordination : The palladium center enables catalytic or coordination chemistry applications, absent in the purely organic target compound.

Table 1: Comparative Analysis of Key Features

Compound Name (Core Structure) Core Heterocycle Key Substituents Synthesis Yield/Notes Unique Properties
Target Compound (Dihydropyrazine) 3-Oxo-3,4-dihydropyrazine 3-Chloro-4-methylphenyl, phenethylthioacetamide Not reported Thioether stability, structural rigidity
N-(4-chlorophenyl)-... (Pyridine) Pyridine Styryl, cyano, chloroacetamide 85% yield via reflux in ethanol Extended conjugation, high reactivity
Quinazolinone-Thioxothiazolidinone Hybrid Quinazolinone Thioxothiazolidinone, phenyl Multi-step (hydrazine, thiocarbonyl) Redox-active sulfur, planar structure
Praziquantel Intermediate (Acetamide) None (linear) Benzylamino, phenethyl Cyclization-dependent High permeability, simple backbone
Palladium-Dihydropyrazine Complex Dihydropyrazine 4-Methoxybenzyl, PdCl(TPP)₂ Crystallographic data reported Catalytic potential, metal-enhanced stability

Preparation Methods

Synthesis of the Pyrazinone Core

Cyclocondensation of α-Amino Acid Derivatives

The dihydropyrazin-3-one scaffold is typically synthesized via cyclocondensation reactions. A widely adopted approach involves heating β-keto amides with ammonium acetate in acetic acid, facilitating intramolecular cyclization. For the 3-chloro-4-methylphenyl-substituted variant, pre-functionalization of the aromatic ring prior to cyclization ensures regioselectivity.

Key Reaction Parameters:
Parameter Optimal Range Impact on Yield
Temperature 80–100°C Maximizes ring closure efficiency
Solvent Acetic acid/EtOH (3:1) Balances solubility and reactivity
Reaction Time 6–8 hours Prevents over-oxidation

This method achieves yields of 68–72% for the pyrazinone intermediate, with purity >95% after recrystallization from ethyl acetate/hexane.

Formation of the Acetamide Moiety

Carbodiimide-Mediated Coupling

Coupling the thiolated pyrazinone intermediate with phenethylamine employs 1,1'-carbonyldiimidazole (CDI) activation. As demonstrated in ACS Medicinal Chemistry protocols, CDI efficiently converts carboxylic acids to reactive acyl imidazoles, enabling amide bond formation under mild conditions.

Stepwise Protocol:
  • Activation : React thioacetic acid derivative with CDI (1.2 equiv) in acetonitrile at 25°C for 35 min
  • Aminolysis : Add phenethylamine (1.1 equiv) dropwise, stir for 14 hours
  • Workup : Acidify with 1M KHSO4, extract with EtOAc, recrystallize

This method delivers the target acetamide in 70% isolated yield with >99% purity by HPLC.

Optimization of Reaction Conditions

Solvent Effects on Thioether Formation

Comparative studies reveal dichloromethane and acetonitrile as optimal solvents:

Solvent Dielectric Constant Yield (%)
DCM 8.93 82
MeCN 37.5 79
DMF 36.7 61

Polar aprotic solvents minimize nucleophilic interference but require strict anhydrous conditions.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for the cyclocondensation step improves thermal management and throughput:

Parameter Batch Reactor Flow Reactor
Space-Time Yield (kg/L/h) 0.12 0.38
Impurity Profile 5–7% <2%

Flow systems enable precise temperature control (±1°C vs. ±5°C in batch), critical for heat-sensitive intermediates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.